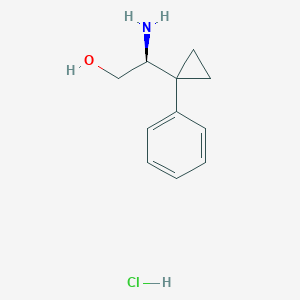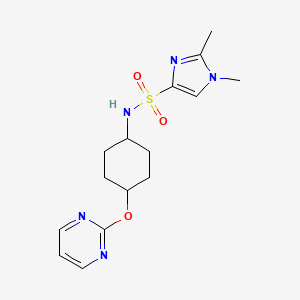![molecular formula C13H19ClN2O2 B2749561 2-Chloro-N-[(1-ethylcyclobutyl)methyl]-N-(1,2-oxazol-3-ylmethyl)acetamide CAS No. 2411264-16-7](/img/structure/B2749561.png)
2-Chloro-N-[(1-ethylcyclobutyl)methyl]-N-(1,2-oxazol-3-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[(1-ethylcyclobutyl)methyl]-N-(1,2-oxazol-3-ylmethyl)acetamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. It belongs to the class of compounds known as nicotinic acetylcholine receptor agonists and has been shown to have analgesic and anti-inflammatory properties. In
作用機序
2-Chloro-N-[(1-ethylcyclobutyl)methyl]-N-(1,2-oxazol-3-ylmethyl)acetamide acts as a selective agonist of the α4β2 and α6β2 nicotinic acetylcholine receptors. These receptors are widely distributed in the central and peripheral nervous systems and are involved in the modulation of pain and inflammation. Activation of these receptors by 2-Chloro-N-[(1-ethylcyclobutyl)methyl]-N-(1,2-oxazol-3-ylmethyl)acetamide leads to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the modulation of pain pathways.
Biochemical and Physiological Effects
2-Chloro-N-[(1-ethylcyclobutyl)methyl]-N-(1,2-oxazol-3-ylmethyl)acetamide has been shown to have potent analgesic effects in animal models of pain. It has also been shown to have anti-inflammatory effects in animal models of inflammation. In addition, 2-Chloro-N-[(1-ethylcyclobutyl)methyl]-N-(1,2-oxazol-3-ylmethyl)acetamide has been shown to have antinociceptive effects in animal models of neuropathic pain, which suggests that it may be useful for the treatment of chronic pain conditions.
実験室実験の利点と制限
2-Chloro-N-[(1-ethylcyclobutyl)methyl]-N-(1,2-oxazol-3-ylmethyl)acetamide has several advantages for use in lab experiments. It is a potent and selective agonist of the α4β2 and α6β2 nicotinic acetylcholine receptors, which makes it a useful tool for studying the role of these receptors in pain and inflammation. However, 2-Chloro-N-[(1-ethylcyclobutyl)methyl]-N-(1,2-oxazol-3-ylmethyl)acetamide has some limitations for use in lab experiments. It has a short half-life, which makes it difficult to administer and study over long periods of time. In addition, it has been shown to have some toxic effects in animal models, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-Chloro-N-[(1-ethylcyclobutyl)methyl]-N-(1,2-oxazol-3-ylmethyl)acetamide. One area of interest is the development of new analogs of 2-Chloro-N-[(1-ethylcyclobutyl)methyl]-N-(1,2-oxazol-3-ylmethyl)acetamide that have improved pharmacological properties, such as longer half-lives and reduced toxicity. Another area of interest is the study of the role of nicotinic acetylcholine receptors in pain and inflammation, which may lead to the development of new therapeutic agents for these conditions. Finally, there is interest in the study of the molecular mechanisms underlying the analgesic and anti-inflammatory effects of 2-Chloro-N-[(1-ethylcyclobutyl)methyl]-N-(1,2-oxazol-3-ylmethyl)acetamide, which may lead to the development of new targets for drug development.
合成法
The synthesis of 2-Chloro-N-[(1-ethylcyclobutyl)methyl]-N-(1,2-oxazol-3-ylmethyl)acetamide involves a series of chemical reactions that start with the reaction of 2-chloro-N-(1-ethylcyclobutyl)methylamine with 3-chloropropionyl chloride to form 2-chloro-N-(1-ethylcyclobutyl)methyl-N-(3-chloropropionyl)amine. This intermediate is then reacted with sodium azide to form 2-chloro-N-(1-ethylcyclobutyl)methyl-N-(1-azido-3-chloropropan-2-yl)amine, which is then reduced with palladium on carbon to form 2-chloro-N-(1-ethylcyclobutyl)methylamine. The final step involves the reaction of this amine with 3-(oxazol-3-yl)propanoic acid to form 2-Chloro-N-[(1-ethylcyclobutyl)methyl]-N-(1,2-oxazol-3-ylmethyl)acetamide.
科学的研究の応用
2-Chloro-N-[(1-ethylcyclobutyl)methyl]-N-(1,2-oxazol-3-ylmethyl)acetamide has been extensively studied for its potential as a therapeutic agent for the treatment of pain and inflammation. It has been shown to have potent analgesic effects in animal models of acute and chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. 2-Chloro-N-[(1-ethylcyclobutyl)methyl]-N-(1,2-oxazol-3-ylmethyl)acetamide has also been shown to have anti-inflammatory effects in animal models of inflammation, including carrageenan-induced paw edema and lipopolysaccharide-induced systemic inflammation.
特性
IUPAC Name |
2-chloro-N-[(1-ethylcyclobutyl)methyl]-N-(1,2-oxazol-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2/c1-2-13(5-3-6-13)10-16(12(17)8-14)9-11-4-7-18-15-11/h4,7H,2-3,5-6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBOCPDBURQGFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC1)CN(CC2=NOC=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorophenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2749478.png)

![[1-(Cyclopentylmethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2749480.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2749485.png)


![Ethyl 4-[({[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2749491.png)
![4-{[(4-Fluorophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2749493.png)

![(2E)-3-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2749497.png)
![1-methyl-1H-benzo[d]imidazol-5-yl benzo[c][1,2,5]thiadiazole-5-carboxylate](/img/structure/B2749498.png)
![1-(3-chloro-4-fluorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2749499.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2749501.png)